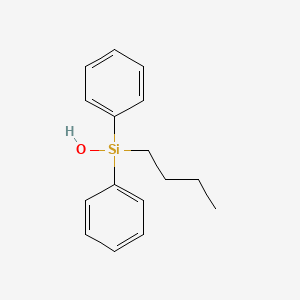![molecular formula C11H20O8 B14719903 Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate CAS No. 13051-30-4](/img/structure/B14719903.png)
Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate is an organic compound with a complex structure It is characterized by the presence of acetic acid and multiple hydroxyl and acetoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate typically involves esterification reactions. One common method is the reaction of acetic acid with [2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The acetoxy groups can be reduced to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides depending on the nucleophile used.
科学的研究の応用
Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include ester hydrolysis, oxidation-reduction reactions, and substitution reactions. These interactions can result in changes in cellular processes and biochemical pathways.
類似化合物との比較
Similar Compounds
Acetic acid;[2-(acetyloxymethyl)-2-(hydroxymethyl)-3-[(4-methoxyphenyl)methoxy]propyl] acetate: Similar structure with an additional methoxyphenyl group.
Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] propionate: Similar structure with a propionate group instead of an acetate group.
Uniqueness
Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties
特性
CAS番号 |
13051-30-4 |
|---|---|
分子式 |
C11H20O8 |
分子量 |
280.27 g/mol |
IUPAC名 |
acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate |
InChI |
InChI=1S/C9H16O6.C2H4O2/c1-7(12)14-5-9(3-10,4-11)6-15-8(2)13;1-2(3)4/h10-11H,3-6H2,1-2H3;1H3,(H,3,4) |
InChIキー |
VMOQUKPFYMRNIP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)OCC(CO)(CO)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







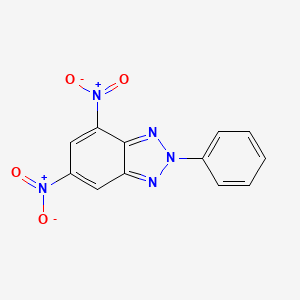
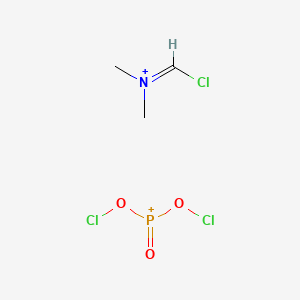
![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)
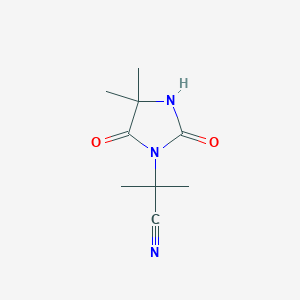
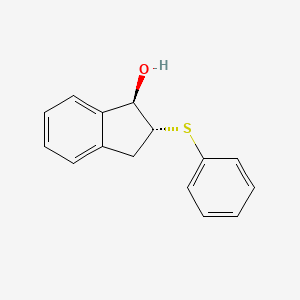
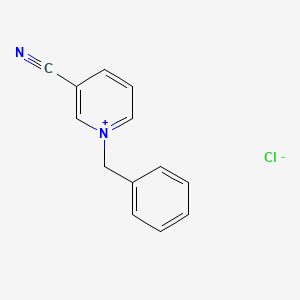

![Benzene, [1,1-bis(ethylthio)ethyl]-](/img/structure/B14719910.png)
